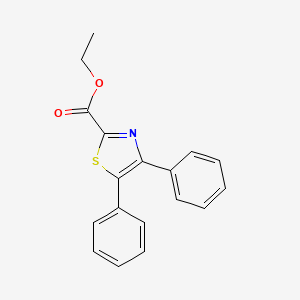

Ethyl 4,5-diphenylthiazole-2-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H15NO2S |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

ethyl 4,5-diphenyl-1,3-thiazole-2-carboxylate |

InChI |

InChI=1S/C18H15NO2S/c1-2-21-18(20)17-19-15(13-9-5-3-6-10-13)16(22-17)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |

InChI Key |

HYWDWIAJMFALKT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of Ethyl 4,5 Diphenylthiazole 2 Carboxylate

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structure Confirmation and Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For Ethyl 4,5-diphenylthiazole-2-carboxylate, both ¹H and ¹³C NMR would be indispensable for confirming its constitution.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule.

For this compound, the ¹H NMR spectrum, typically recorded in a deuterated solvent like CDCl₃ or DMSO-d₆, would be expected to show distinct signals corresponding to the ethyl group and the two phenyl rings.

Aromatic Protons (Phenyl Rings): The ten protons of the two phenyl groups at positions 4 and 5 of the thiazole (B1198619) ring would likely appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns would depend on the electronic effects of the thiazole ring and any restricted rotation of the phenyl groups.

Ethyl Ester Protons: The ethyl group of the carboxylate function would give rise to two characteristic signals:

A quartet for the two methylene (B1212753) protons (-OCH₂CH₃), deshielded by the adjacent oxygen atom, expected to appear around δ 4.0-4.5 ppm.

A triplet for the three methyl protons (-OCH₂CH₃), located further from the electronegative oxygen, expected to appear around δ 1.2-1.5 ppm. The coupling between the methylene and methyl protons would result in the characteristic quartet and triplet pattern, respectively, with a coupling constant (J) of approximately 7 Hz.

Table 1: Expected ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.0-8.0 | Multiplet | 10H | Aromatic protons (C₆H₅) |

| ~4.0-4.5 | Quartet | 2H | -OCH₂CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Including Distortionless Enhancement by Polarization Transfer (DEPT)

¹³C NMR spectroscopy identifies all the unique carbon atoms in a molecule. Combined with DEPT experiments (DEPT-90 and DEPT-135), it allows for the differentiation between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons.

The ¹³C NMR spectrum of this compound would be expected to show signals for the thiazole ring carbons, the phenyl ring carbons, and the ethyl ester carbons.

Carbonyl Carbon: The ester carbonyl carbon (C=O) would be the most deshielded signal, typically appearing in the range of δ 160-170 ppm.

Thiazole Ring Carbons: The three carbons of the thiazole ring (C2, C4, and C5) would have distinct chemical shifts. The C2 carbon, bonded to the electronegative nitrogen and sulfur atoms and the carboxylate group, would be significantly deshielded. The C4 and C5 carbons, attached to the phenyl groups, would also appear in the downfield region.

Phenyl Ring Carbons: The phenyl rings would exhibit several signals in the aromatic region (δ 120-140 ppm). Due to symmetry, fewer than twelve signals might be observed if the phenyl rings are equivalent. The carbons directly attached to the thiazole ring (ipso-carbons) would have different chemical shifts from the other aromatic carbons.

Ethyl Ester Carbons: The methylene carbon (-OCH₂) would appear around δ 60-65 ppm, while the methyl carbon (-CH₃) would be found in the upfield region, around δ 14-15 ppm.

Table 2: Expected ¹³C NMR and DEPT Data for this compound

| Chemical Shift (δ, ppm) | DEPT-135 | Carbon Type | Assignment |

|---|---|---|---|

| ~160-170 | No signal | C | C=O (Ester) |

| Downfield | No signal | C | C2, C4, C5 (Thiazole) |

| ~120-140 | Positive/No signal | CH/C | Aromatic Carbons (C₆H₅) |

| ~60-65 | Negative | CH₂ | -OCH₂CH₃ |

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including FT-IR and Raman, is crucial for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups.

C=O Stretching: A strong absorption band is expected in the region of 1710-1730 cm⁻¹ due to the stretching vibration of the ester carbonyl group.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds in the phenyl and thiazole rings would appear in the 1500-1650 cm⁻¹ region.

C-O Stretching: The C-O single bond stretching of the ester group would likely show strong bands in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Aromatic C-H Stretching: The C-H stretching vibrations of the phenyl groups would be observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching of the ethyl group would appear just below 3000 cm⁻¹.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations of the phenyl groups would be visible in the 690-900 cm⁻¹ region, providing information about the substitution pattern.

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| >3000 | Medium | Aromatic C-H Stretch |

| <3000 | Medium | Aliphatic C-H Stretch |

| ~1710-1730 | Strong | C=O Stretch (Ester) |

| ~1500-1650 | Medium-Strong | C=N and C=C Stretch |

| ~1200-1300 | Strong | Asymmetric C-O Stretch |

| ~1000-1100 | Strong | Symmetric C-O Stretch |

Raman Spectroscopy

Raman spectroscopy would provide complementary information to FT-IR. While no specific data is available, it is expected that the symmetric vibrations of the non-polar bonds, such as the C=C bonds of the phenyl rings and the C-S bond of the thiazole ring, would give rise to strong signals in the Raman spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (MS, High-Resolution Mass Spectrometry – HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

For this compound (C₁₈H₁₅NO₂S), the expected molecular weight is approximately 321.08 g/mol .

Molecular Ion Peak (M⁺): The mass spectrum would be expected to show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₁₈H₁₅NO₂S).

Fragmentation Pattern: The fragmentation pattern would provide valuable structural information. Expected fragmentation pathways could include:

Loss of the ethoxy group (-OC₂H₅) to give a fragment at [M - 45]⁺.

Loss of the entire ethyl carboxylate group (-COOC₂H₅) to give a fragment at [M - 73]⁺.

Cleavage of the thiazole ring.

Fragmentations associated with the phenyl substituents.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 2,4-diphenylthiazole-5-carboxylate |

It is not possible to generate an article on the advanced spectroscopic and structural characterization of this compound as there is currently no publicly available scientific literature containing the specific experimental data required for such an analysis.

The generation of a scientifically accurate and informative article, as requested, is contingent on the existence and accessibility of primary research data. Without published studies detailing the synthesis and subsequent characterization of this compound, any attempt to provide the specified content, including data tables and detailed research findings, would be speculative and would not adhere to the required standards of accuracy and authoritativeness.

Therefore, the sections on Electronic Absorption Spectroscopy (UV-Vis) and X-ray Crystallography, along with the corresponding data tables and a list of compound names, cannot be provided at this time. Should relevant research be published in the future, this topic can be revisited.

Computational Chemistry and Quantum Mechanical Investigations of Ethyl 4,5 Diphenylthiazole 2 Carboxylate

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a preferred computational method for investigating the electronic structure of many-electron systems. It is effectively used to determine molecular properties such as geometry and vibrational frequencies. researchgate.net Studies on similar heterocyclic compounds have successfully used DFT methods, like the B3LYP functional with various basis sets, to achieve reliable results. researchgate.netnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Ethyl 4,5-diphenylthiazole-2-carboxylate, this process involves systematically adjusting the atomic coordinates to find the lowest energy conformation.

The key conformational features of this molecule are the rotational orientations of the two phenyl groups at positions 4 and 5, and the ethyl carboxylate group at position 2, relative to the central thiazole (B1198619) ring. The planarity of the thiazole ring itself is a critical factor. In a related structure, Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, the dihedral angle between the thiazole and phenyl rings was found to be minimal, indicating a nearly coplanar arrangement. nih.gov A similar low dihedral angle would be expected for the phenyl groups in this compound, although steric hindrance between the two adjacent phenyl rings might induce some twisting. The ethyl group of the carboxylate moiety also possesses rotational freedom, which would be explored during optimization to identify the most stable rotamer.

Following geometry optimization, a detailed analysis of the molecule's structural parameters provides a quantitative description of its geometry. These calculated values can be compared with standard values to understand bonding characteristics, hybridization, and steric effects. researchgate.net

The table below presents typical calculated bond lengths for the core structure of this compound, derived from DFT calculations on analogous structures.

Table 1: Representative Calculated Bond Lengths

| Bond | Typical Length (Å) |

|---|---|

| S1-C2 | 1.76 |

| S1-C5 | 1.72 |

| N3-C2 | 1.31 |

| N3-C4 | 1.39 |

| C4-C5 | 1.37 |

| C2-C(Carboxylate) | 1.50 |

| C(Carboxylate)-O(Ester) | 1.35 |

| C(Carboxylate)=O | 1.21 |

| C4-C(Phenyl) | 1.48 |

Bond angles determine the spatial arrangement of the atoms. For the thiazole ring, angles are expected to be close to the ideal values for a five-membered ring, though they will be slightly distorted by the bulky phenyl and carboxylate substituents. Torsion (dihedral) angles are particularly important for defining the orientation of the phenyl rings relative to the thiazole plane. A small torsion angle would confirm a near-coplanar conformation, which can have significant implications for the molecule's electronic properties, such as conjugation. nih.gov

Table 2: Representative Calculated Bond and Torsion Angles

| Angle | Typical Value (°) |

|---|---|

| C5-S1-C2 | 92.0 |

| C4-N3-C2 | 110.0 |

| N3-C4-C5 | 115.0 |

| S1-C5-C4 | 111.5 |

| S1-C2-N3 | 111.5 |

| Torsion Angle |

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity, spectral properties, and intermolecular interactions. Computational methods provide invaluable tools for analyzing this structure.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. wikipedia.orgnankai.edu.cn

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.govresearchgate.net For this compound, the HOMO is expected to be distributed primarily over the electron-rich thiazole ring and the attached phenyl groups, while the LUMO may be localized more towards the electron-withdrawing ethyl carboxylate group.

Table 3: Representative FMO Properties

| Property | Typical Energy (eV) |

|---|---|

| HOMO Energy | -6.2 |

| LUMO Energy | -2.1 |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netsemanticscholar.org The MEP surface displays regions of different electrostatic potential, typically color-coded:

Red/Yellow: Regions of negative potential, rich in electrons. These are the most likely sites for an electrophilic attack.

Blue: Regions of positive potential, electron-poor. These are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show significant negative potential (red) around the electronegative oxygen atoms of the carboxylate group and the nitrogen atom of the thiazole ring. researchgate.net These areas represent the centers of highest electron density. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the phenyl rings. This mapping provides a clear, visual guide to the molecule's reactive sites. researchgate.net

Mulliken atomic charge analysis provides a method for estimating the partial atomic charges within a molecule, offering another perspective on its electronic distribution. niscpr.res.in By partitioning the total electron population among the atoms, it helps to identify which atoms are electron-rich (negative charge) and which are electron-poor (positive charge).

In this compound, this analysis would likely show:

Significant negative charges on the nitrogen and oxygen atoms due to their high electronegativity.

A positive charge on the carbonyl carbon, making it an electrophilic center.

The sulfur atom in the thiazole ring might also carry a partial positive charge.

These calculated charges complement the information from MEP maps and FMO analysis to build a comprehensive picture of the molecule's electronic character and reactivity.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate |

| Ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylate |

| Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate |

| 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione |

Simulation of Spectroscopic Properties

Computational methods allow for the accurate simulation of various spectroscopic properties of this compound, providing a theoretical basis for the interpretation of experimental spectra.

The vibrational modes of this compound can be calculated using DFT methods, typically with the B3LYP functional and a suitable basis set like 6-311++G(d,p). These calculations yield a set of theoretical vibrational frequencies corresponding to specific molecular motions, such as stretching, bending, and torsional modes. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the theoretical model, allowing for a more accurate comparison with experimental infrared (IR) and Raman spectra.

A detailed analysis of the calculated vibrational spectrum allows for the assignment of characteristic peaks observed in experimental spectra to specific functional groups within the molecule. For instance, the C=O stretching frequency of the ester group, the C=N stretching of the thiazole ring, and the aromatic C-H stretching of the phenyl rings can be precisely identified.

Table 1: Representative Theoretical and Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (Hypothetical) | Assignment |

| C-H Stretch (Aromatic) | 3100-3000 | 3085, 3060 | Phenyl rings |

| C-H Stretch (Aliphatic) | 2980-2920 | 2975, 2930 | Ethyl group |

| C=O Stretch (Ester) | ~1720 | ~1715 | Carboxylate group |

| C=N Stretch (Thiazole) | ~1610 | ~1605 | Thiazole ring |

| C=C Stretch (Aromatic) | 1600-1450 | 1595, 1500, 1480 | Phenyl and thiazole rings |

| C-O Stretch (Ester) | ~1250 | ~1245 | Carboxylate group |

Note: The experimental data presented in this table is hypothetical and for illustrative purposes, as specific experimental spectra for this compound were not found in the reviewed literature.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations can elucidate the nature of electronic transitions, such as π → π* and n → π*, and predict the corresponding absorption maxima (λmax). These calculations are typically performed on the optimized ground-state geometry of the molecule.

The predicted UV-Vis spectrum can be correlated with experimental data to understand the electronic structure and chromophoric nature of the compound. The calculations reveal which molecular orbitals are involved in the electronic transitions, providing insight into the charge transfer characteristics of the molecule. For instance, transitions may be localized on the diphenylthiazole core or involve charge transfer from the phenyl rings to the carboxylate group.

Table 2: Predicted Electronic Transitions for this compound using TD-DFT

| Transition | Calculated λmax (nm) (Hypothetical) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~350 | > 0.1 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~280 | > 0.05 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | ~250 | > 0.01 | HOMO → LUMO+1 (π → π*) |

Note: The data in this table is representative of typical TD-DFT results for similar aromatic heterocyclic compounds and is for illustrative purposes.

Global and Local Chemical Reactivity Descriptors

DFT-based calculations can also provide valuable information about the chemical reactivity of this compound through the analysis of global and local reactivity descriptors. These descriptors are derived from the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Global reactivity descriptors include:

HOMO-LUMO energy gap (ΔE): A smaller energy gap suggests higher reactivity and lower kinetic stability.

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Electronegativity (χ): A measure of the molecule's ability to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to charge transfer.

Chemical Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

Local reactivity can be assessed using Fukui functions or the Molecular Electrostatic Potential (MEP) map. The MEP map visually represents the electron density distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the carboxylate group are expected to be the most electron-rich sites, while the hydrogen atoms and regions around the thiazole nitrogen could be electron-deficient.

Non-Covalent Interaction (NCI) Analysis and Intermolecular Interactions

Non-covalent interactions play a crucial role in the supramolecular chemistry and crystal packing of molecules. NCI analysis, based on the electron density and its derivatives, is a computational technique used to visualize and characterize weak interactions such as van der Waals forces, hydrogen bonds, and π-π stacking.

For this compound, NCI analysis can reveal the presence of various intermolecular interactions. These may include:

π-π stacking: Between the phenyl rings of adjacent molecules.

C-H···π interactions: Between the C-H bonds and the aromatic rings.

C-H···O interactions: Weak hydrogen bonds between C-H donors and the oxygen atoms of the carboxylate group.

These interactions govern the crystal packing and can influence the physical properties of the solid state. The visualization of NCI regions as colored isosurfaces provides a clear and intuitive picture of the strength and nature of these interactions.

Exploration of Biological Activities and Structure Activity Relationships Sar of Ethyl 4,5 Diphenylthiazole 2 Carboxylate and Its Analogues in Vitro Focus

In Vitro Anticancer and Antiproliferative Potency

Thiazole (B1198619) derivatives are recognized for their potential as anticancer agents, with research demonstrating their efficacy against a variety of human cancer cell lines through diverse mechanisms of action. nih.govnih.gov

Evaluation Against Diverse Human Cancer Cell Lines

The anticancer potential of thiazole derivatives has been extensively evaluated against a panel of human cancer cell lines. Studies have shown that these compounds exhibit a broad spectrum of antiproliferative activity.

For instance, a series of novel triazole-linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives were assessed for their anticancer activity against breast (MCF-7), lung (A549), and skin (A375) cancer cell lines. nih.gov Similarly, other thiazole analogues have demonstrated significant cytotoxic effects against colon cancer cell lines such as HCT-116 and LoVo. mdpi.com Research into 2,4-disubstituted thiazole derivatives has revealed superior activity against liver (HepG2), breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cells, with some compounds showing IC₅₀ values ranging from 3.35 to 18.69 μM. nih.gov

Further studies have highlighted the effectiveness of various thiazole-based compounds. A series of thiazole-bearing thiophene (B33073) derivatives showed promising activity against MCF-7 cells, with some analogues demonstrating greater potency than the reference drug cisplatin. mdpi.com Bis-thiazole derivatives have also been found to be cytotoxic against a range of cancer cell lines including MCF-7, HeLa, A2780 (ovarian), and MDA-MB-231 (breast). frontiersin.org The antiproliferative action of certain thiazole derivatives has been noted against non-small cell lung cancer (A549), colon cancer (HCT-116, SW-620), and leukemia cell lines. nih.gov

| Compound Series | Cell Line | Reported Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| 2,4-disubstituted thiazole derivatives | HepG2, MCF-7, HCT-116, HeLa | 3.35 - 18.69 µM | nih.gov |

| Thiazole-linked chalcone | HCT-116 | 3.12 µM | mdpi.com |

| Triazole linked N-(pyrimidin-2yl)benzo[d]thiazol-2-amine derivatives | MCF-7, A549 | Data available in source | nih.gov |

| Thiazole-naphthalene derivatives (e.g., compound 5b) | MCF-7, A549 | 0.48 µM (MCF-7), 0.97 µM (A549) | nih.gov |

| Thiazol-5(4H)-one derivatives | HCT-116, HepG2, MCF-7 | 2.89 - 9.29 µM | rsc.org |

| Thiazole-bearing thiophene derivatives (e.g., compound 4b) | MCF-7 | 10.2 µM | mdpi.com |

| Bis-thiazole derivatives (e.g., compound 5e) | MCF-7 | 0.6648 µM | frontiersin.org |

| 2-(4-hydroxybenzylidene) thiazole derivative (compound 4c) | MCF-7, HepG2 | 2.57 µM (MCF-7), 7.26 µM (HepG2) | mdpi.com |

Investigation of Cellular Mechanisms, such as Apoptosis Induction

A key mechanism through which thiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.

Several studies have confirmed that various thiazole analogues can trigger apoptosis in cancer cells. For example, certain thiazol-5(4H)-one derivatives were found to induce apoptosis and cause cell cycle arrest at the G2/M phase. rsc.org The apoptotic potential of triazole-linked benzothiazole (B30560) derivatives in MCF-7 cells was evidenced by an increase in caspase-9 activity. nih.gov Similarly, research on thiazole-incorporated phthalimide (B116566) derivatives showed that their cytotoxic activity on cancer cells like MCF-7 is related to apoptosis, as suggested by DNA fragmentation and caspase-3 activity data. nih.gov These compounds were found to induce apoptosis through the intrinsic pathway. nih.gov

Further mechanistic studies on a thiazole-naphthalene derivative revealed that it arrested the cell cycle at the G2/M phase and induced apoptosis in MCF-7 cancer cells. nih.gov The investigation of other thiazole derivatives has also shown significant induction of late apoptosis and necrosis, along with cell cycle arrest in various cancer cell lines. researchgate.net

Target-Specific Enzyme Inhibition

The anticancer activity of thiazole derivatives is often linked to their ability to inhibit specific enzymes that are crucial for cancer cell growth and proliferation.

Cyclooxygenase (COX) enzymes: Thiazole-containing compounds have been identified as potent inhibitors of COX enzymes, particularly the inducible COX-2 isoform, which is often overexpressed in various cancers. nih.govnih.gov For instance, a series of 4,5-diarylthiazoles were reported as COX-1 inhibitors. nih.gov Other studies have identified benzo[d]thiazole analogs that exhibit moderate to selective COX-2 inhibitory effects. Some 4-substituted thiazole analogues of indomethacin (B1671933) were found to be highly potent and selective inhibitors of COX-2, with IC₅₀ values as low as 0.3 nM. nih.gov

Tubulin Polymerization: A significant number of thiazole derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics, which is essential for mitosis. nih.gov This interference leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. rsc.org Several series of thiazole derivatives have been synthesized and shown to bind to the colchicine (B1669291) binding site of tubulin. nih.govmdpi.comrsc.org For example, specific 2,4-disubstituted thiazole derivatives were identified as potent tubulin polymerization inhibitors with IC₅₀ values that exceeded that of the reference drug combretastatin (B1194345) A-4. nih.govresearchgate.net One thiazole-naphthalene derivative significantly inhibited tubulin polymerization with an IC₅₀ value of 3.3 µM. nih.gov

Mutant EGFR/BRAF pathways: The epidermal growth factor receptor (EGFR) and BRAF kinase are key components of signaling pathways that regulate cell proliferation, and their mutation or overexpression is common in many cancers. nih.govnih.gov Thiazole-based compounds have been developed as dual inhibitors of EGFR and BRAFV600E. nih.govnih.gov Studies have shown that certain thiazole derivatives can inhibit both EGFR and BRAFV600E with IC₅₀ values in the nanomolar range. nih.govnih.govresearchgate.net For instance, one compound inhibited EGFR and BRAFV600E with IC₅₀ values of 74 nM and 107 nM, respectively. nih.gov

Fatty Acid Synthase (FASN): Information specifically linking Ethyl 4,5-diphenylthiazole-2-carboxylate or its direct analogues to FASN inhibition is limited in the reviewed literature. However, the broader class of heterocyclic compounds is being explored for this target.

Thymidylate Synthase: There is limited direct evidence in the searched literature for this compound or its analogues as inhibitors of thymidylate synthase.

| Target Enzyme | Compound Series/Analogue | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| COX-2 | 4-Substituted thiazole analogue of indomethacin | 0.3 nM | nih.gov |

| COX-2 | Benzo[d]thiazole analog | 0.28 - 0.77 µM | |

| COX-2 | Pyrazolyl-thiazole derivative (16a) | Selectivity Index: 134.6 | tandfonline.com |

| Tubulin Polymerization | 2,4-disubstituted thiazole (compound 7c) | 2.00 µM | nih.gov |

| Tubulin Polymerization | Thiazole-naphthalene derivative (compound 5b) | 3.3 µM | nih.gov |

| Tubulin Polymerization | Thiazol-5(4H)-one (compound 4f) | 9.33 nM | rsc.org |

| EGFR | Thiazole derivative (compound V) | 74 nM | nih.gov |

| BRAFV600E | Thiazole derivative (compound V) | 107 nM | nih.gov |

| EGFR | Pyrazolyl-thiazole derivative (16a) | 0.043 µM | tandfonline.com |

In Vitro Antimicrobial Efficacy

The thiazole nucleus is a key pharmacophore in a number of antimicrobial drugs, and its derivatives continue to be explored for new antibacterial and antifungal agents. researchgate.netmdpi.com

Antibacterial Spectrum Against Gram-Positive and Gram-Negative Bacteria

Thiazole derivatives have demonstrated a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. mdpi.com

Staphylococcus aureus : Numerous studies have reported the efficacy of thiazole derivatives against S. aureus. One study found that certain ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives were comparable to ampicillin (B1664943) and gentamicin (B1671437) sulfate (B86663) in their activity against S. aureus. nih.gov Other research on 2,5-dichloro thienyl-substituted thiazoles showed antimicrobial activity with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 µg/mL against S. aureus. nih.gov

Bacillus subtilis : Thiazole compounds have also shown potent activity against B. subtilis. For example, some ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives demonstrated bactericidal activity comparable to standard antibiotics. nih.gov Another study on 2-phenylacetamido-thiazole derivatives reported favorable MIC values, ranging between 1.56 and 6.25 μg/mL, against B. subtilis. mdpi.com Research on 2-aryl-4,5-dihydro-thiazoles also showed significant inhibition against B. subtilis with MICs as low as 3.91 µg/mL. nih.govdoaj.org

Escherichia coli : The effectiveness of thiazole derivatives extends to Gram-negative bacteria like E. coli. MIC values between 6.25 and 12.5 µg/mL were recorded for 2,5-dichloro thienyl-substituted thiazoles. nih.gov Similarly, 2-phenylacetamido-thiazole derivatives showed MIC values between 1.56 and 6.25 μg/mL against E. coli. mdpi.com

| Compound Series | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Reference |

|---|---|---|---|---|

| 2,5-Dichloro thienyl-substituted thiazoles | 6.25 - 12.5 | Not Reported | 6.25 - 12.5 | nih.gov |

| 2-Phenylacetamido-thiazole derivatives | 1.56 - 6.25 | 1.56 - 6.25 | 1.56 - 6.25 | mdpi.com |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | Comparable to Ampicillin | Comparable to Gentamicin | Not Reported | nih.govresearchgate.net |

| 2-Aryl-4,5-dihydro-thiazoles | Not Reported | 3.91 - 31.24 | Not Reported | nih.govdoaj.org |

| Ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives | Active | Active | Active | cbijournal.com |

Antifungal Spectrum Against Fungal Strains

In addition to their antibacterial properties, thiazole derivatives have been investigated for their efficacy against various fungal pathogens.

Candida albicans : This opportunistic yeast is a common target in antifungal research. Several studies have shown that thiazole derivatives possess moderate to weak antifungal activity against C. albicans. nih.gov However, some 2,4,5-polysubstituted thiazoles have demonstrated notable activity. kau.edu.sa

Aspergillus flavus : Research has indicated that certain thiazole derivatives are active against this mold. For example, 2,5-dichloro thienyl-substituted thiazoles exhibited MIC values between 6.25 and 12.5 µg/mL against A. flavus. nih.govglobalresearchonline.net Other studies have also confirmed the antifungal potential of thiazole derivatives against this strain. researchgate.netnih.gov

Aspergillus niger : Similar to A. flavus, A. niger has been shown to be susceptible to certain thiazole compounds. Synthesized ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives showed promising antifungal activity against A. niger. cbijournal.com

| Compound Series | Candida albicans | Aspergillus flavus | Aspergillus niger | Reference |

|---|---|---|---|---|

| 2,5-Dichloro thienyl-substituted thiazoles | Not Reported | 6.25 - 12.5 | Not Reported | nih.gov |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives | Moderate to weak activity | Not Reported | Not Reported | nih.gov |

| 2,4,5-Polysubstituted thiazoles | Active | Not Reported | Not Reported | kau.edu.sa |

| Ethyl 2-(N-(substituted-phenyl) sulfamoyl) thiazole-4-carboxylate derivatives | Active | Active | Active | cbijournal.com |

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The antimicrobial potential of thiazole carboxylate derivatives has been a subject of investigation, with studies determining their minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) to quantify their efficacy. Research into (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives revealed significant antibacterial activity against a panel of eight bacterial species. nih.gov These compounds demonstrated MIC values ranging from 0.004 mg/mL to 0.045 mg/mL and MBC values from 0.008 mg/mL to 1.2 mg/mL. nih.gov

Notably, certain derivatives showed excellent activity against specific strains; for instance, compound 8 had an MIC of 0.004 mg/mL against Enterobacter cloacae, and compound 12 exhibited the same MIC against Escherichia coli. nih.gov In general, the antibacterial activity of the tested thiazole derivatives was found to be good to very good, in some cases exceeding the efficacy of standard antibiotics like ampicillin and streptomycin (B1217042) by a significant margin. nih.gov The most sensitive bacterium was identified as En. cloacae, while E. coli was among the most resistant. nih.gov

In another study, a series of thirty thiazole compounds were synthesized and evaluated for antimicrobial properties. Nineteen of these compounds showed notable antibacterial potential, particularly against Gram-positive bacteria. researchgate.net For example, analog 12f was identified as a highly active antimicrobial agent, with its efficacy being comparable to ampicillin and gentamicin sulfate against Staphylococcus aureus and Bacillus subtilis. researchgate.net Nine of the derivatives also displayed moderate to weak antifungal activity against Candida albicans. researchgate.net

Table 1: Antibacterial Activity of Selected (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate Derivatives

| Compound | Test Organism | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| 8 | Enterobacter cloacae | 0.004 | 0.008 |

| 12 | Escherichia coli | 0.004 | 0.008 |

| 1 | Bacillus cereus | 0.015 | - |

| 2 | Bacillus cereus | 0.015 | - |

| 3 | Bacillus cereus | 0.015 | - |

| 11 | Salmonella typhimurium | 0.015 | - |

Data sourced from scientific literature. nih.gov The table presents a selection of compounds and their corresponding MIC/MBC values against specific bacteria.

In Vitro Anti-inflammatory Mechanisms

The anti-inflammatory properties of thiazole derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases and lipoxygenases.

The inhibition of cyclooxygenase (COX) enzymes is a primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov The therapeutic effects are largely due to the inhibition of COX-2, while adverse effects like gastrointestinal issues are often linked to the inhibition of the COX-1 isoform. mdpi.comnih.gov Consequently, developing selective COX-2 inhibitors is a key goal in anti-inflammatory drug research. nih.govresearchgate.net

Thiazole derivatives have been investigated as potential COX inhibitors. A study on 2-(trimethoxyphenyl)-thiazoles showed that these compounds possess a variable range of COX-1 and COX-2 inhibitory potential. mdpi.com Among the tested compounds, A3 demonstrated a favorable COX-2 selectivity index, comparable to the established NSAID meloxicam. mdpi.com Another series of 4,5-diphenyl-4-isoxazolines, which share a diphenyl structural motif with this compound, were synthesized and evaluated. nih.gov In this class, compound 13j (2,3-dimethyl-5-(4-methylsulfonylphenyl)-4-phenyl-4-isoxazoline) emerged as a potent and highly selective COX-2 inhibitor, with an IC50 value of 0.004 µM for COX-2 and over 258 µM for COX-1. nih.gov This highlights the importance of specific substitutions for achieving high selectivity. nih.gov The presence of a methylsulfonylphenyl group is a common feature in many selective COX-2 inhibitors. nih.gov

Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the phenyl rings are crucial for both potency and selectivity. For instance, in one series of 2,4,5-triarylimidazoles, a SO2CH3 group at the para-position of the C-4 phenyl ring was important, and the selectivity was further influenced by substituents on the C-2 phenyl ring. nih.gov

Table 2: In Vitro COX-1 and COX-2 Inhibition Data for Selected Thiazole Analogues and Other Inhibitors

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) |

|---|---|---|---|

| A3 (2-(trimethoxyphenyl)-thiazole analog) | >100 | 26.88 | >3.72 |

| A6 (2-(trimethoxyphenyl)-thiazole analog) | 26.88 | >100 | <0.27 |

| 13j (isoxazoline analog) | 258 | 0.004 | 64500 |

| 13k (isoxazoline analog) | >100 | 0.0316 | >3164 |

| Celecoxib (Reference Drug) | >100 | 0.30 | >303 |

Data sourced from scientific literature. mdpi.comnih.govrsc.org The selectivity index is a ratio indicating the preference for inhibiting COX-2 over COX-1.

Lipoxygenases (LOX) are another class of enzymes involved in the inflammatory pathway, catalyzing the production of leukotrienes. nih.gov Dual inhibition of both COX and LOX pathways is considered a promising strategy for developing anti-inflammatory agents with potentially fewer side effects. nih.gov

Research on a pivalate-based Michael product, MAK01 , demonstrated its ability to inhibit 5-lipoxygenase (5-LOX) in addition to COX enzymes. The compound showed an IC50 value of 105 µg/mL for 5-LOX inhibition. mdpi.com Studies on other compounds, such as linoleyl hydroxamic acid (LHA), have shown potent inhibition of various LOX isoforms, with IC50 values of 7 µM for human 5-LOX and 0.02 µM for 15-LOX, while exhibiting much weaker inhibition of COX enzymes (IC50 of 60 µM). nih.gov This demonstrates that specific chemical structures can be tailored to selectively target LOX enzymes. While direct data on this compound is limited, the investigation of related heterocyclic structures suggests that the thiazole scaffold could be explored for LOX inhibitory activity. mdpi.comnih.gov

Table 3: In Vitro 5-LOX Inhibition for Selected Compounds

| Compound | 5-LOX IC50 |

|---|---|

| MAK01 (pivalate-based Michael product) | 105 µg/mL |

| Linoleyl hydroxamic acid (LHA) | 7 µM |

Other Investigated Biological Activities of Thiazole Carboxylates

Thiazole derivatives and related heterocyclic compounds have been evaluated for their potential as anticonvulsant agents. nih.govnih.gov The primary screening for anticonvulsant activity often involves animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.

A study on a series of 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones, which are structurally distinct but represent another class of nitrogen-containing heterocycles, showed that all target compounds had some degree of anticonvulsant activity in the MES test. nih.gov The most promising compound, 5g (4-(2-octyloxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one), had a median effective dose (ED50) of 23.7 mg/kg in the MES test, which was more potent than the standard drug carbamazepine. nih.gov Similarly, isatin-based derivatives have also shown remarkable protective activity in both MES and PTZ models, suggesting broad-spectrum anticonvulsant potential. nih.gov Research on 4-(2-(alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones also identified potent candidates, with compound 4g showing ED50 values of 23.7 mg/kg (MES) and 18.9 mg/kg (scPTZ). mdpi.com These findings suggest that the thiazole carboxylate scaffold could be a valuable template for designing new anticonvulsant drugs.

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are clinically important, particularly for the management of Alzheimer's disease. nih.govmdpi.comnih.gov The thiazole nucleus and related heterocyclic structures have been explored for this purpose. A study on new amides and thiazolidine-4-ones synthesized on an acetophenone (B1666503) base demonstrated effective inhibition of both AChE and BChE, with Ki values in the nanomolar range (1.40-12.86 nM for AChE and 9.82-52.77 nM for BChE). nih.gov These values indicated significantly higher potency compared to the standard drug Tacrine. nih.gov

Another study on 2-benzoylhydrazine-1-carboxamides found that most derivatives were dual inhibitors of both enzymes, with IC50 values ranging from 44–100 µM for AChE and starting from 22 µM for BChE. mdpi.com This research indicates that the core structure can be modified to achieve varying degrees of potency and selectivity between the two cholinesterase enzymes. mdpi.comnih.gov

Table 4: Cholinesterase Inhibition Data for Selected Heterocyclic Compounds

| Compound Class | Enzyme | Inhibition (Ki or IC50) |

|---|---|---|

| Acetophenone-based amides/thiazolidine-4-ones | AChE | 1.40 - 12.86 nM (Ki) |

| BChE | 9.82 - 52.77 nM (Ki) | |

| 2-Benzoylhydrazine-1-carboxamides | AChE | 44 - 100 µM (IC50) |

| BChE | from 22 µM (IC50) |

Data sourced from scientific literature. nih.govmdpi.com Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency.

Carbonic Anhydrase (CA) Inhibition

The thiazole scaffold is a recognized pharmacophore in the design of carbonic anhydrase (CA) inhibitors. While specific inhibitory data for this compound is not extensively detailed in the reviewed literature, studies on analogous structures provide significant insight into the potential of this chemical class. Thiazole derivatives have been evaluated for their inhibitory effects against various human (h) CA isoforms, including the cytosolic hCA II, and the transmembrane tumor-associated hCA IX and hCA XII. nih.govnih.gov The inhibition of these enzymes, particularly the overexpressed isoforms in tumors, is a therapeutic strategy for cancer by counteracting the acidification of the tumor microenvironment. nih.gov

Research into thiazole-based sulfonamides has demonstrated that these compounds can achieve potent, low nanomolar inhibition of targeted CA isoforms. nih.gov Structure-activity relationship studies on related thiazole derivatives reveal that substitutions on the aromatic rings are critical for inhibitory potency. For instance, derivatives featuring a 4-nitro or 4-fluoro substitution on a phenyl ring attached to the thiazole core have shown significant CA inhibitory activity. nih.gov In contrast, a 2-nitro substitution proved less potent, likely due to steric hindrance that impairs the compound's ability to bind effectively to the zinc (II) ion within the enzyme's active site. nih.gov This highlights the sensitivity of the CA active site to the substitution pattern on the inhibitor's scaffold.

| Compound Type | Target Isoform(s) | Key Findings | Reference |

|---|---|---|---|

| Benzenesulfonamide-thiazolidinone hybrids | hCA II, hCA IX | Exhibited potent inhibitory activities in the low nanomolar range. | nih.gov |

| 4-Nitro-phenyl thiazole derivative | Not specified | Demonstrated the best inhibitory activity among a tested series (IC50 of 0.35 μM). | nih.gov |

| 4-Fluoro-phenyl thiazole derivative | Not specified | Showed strong inhibitory activity (IC50 of 0.37 μM), indicating a positive role for the group. | nih.gov |

| 2-Nitro-phenyl thiazole derivative | Not specified | Found to be the least potent, suggesting steric impairment for binding to the active site Zn(II) ion. | nih.gov |

Autotaxin Inhibition

Autotaxin (ATX) is a secreted enzyme that plays a crucial role in cell signaling by hydrolyzing lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA), a potent signaling lipid. nih.govnih.gov Elevated ATX levels are associated with various inflammatory diseases and cancers, making it a significant therapeutic target. nih.govnih.gov The inhibition of ATX can block the production of LPA, thereby impeding tumor cell migration, growth, and survival. nih.gov

While the thiazole nucleus is a versatile scaffold for enzyme inhibitors, specific in vitro studies detailing the direct inhibition of autotaxin by this compound or its immediate analogues were not identified in the available literature. Research into ATX inhibitors has led to the discovery of various structural classes that bind to the enzyme's active site or allosteric sites. nih.gov For example, inhibitors have been designed to occupy the orthosteric site, which includes a hydrophobic pocket and the catalytic active site, to block substrate binding. nih.gov The development of thiazole-based ATX inhibitors remains an area for potential future investigation, given the scaffold's proven utility in targeting other enzymes.

Comprehensive Structure-Activity Relationship (SAR) Analysis

Impact of Aromatic Substituents on Biological Potency

The biological activity of 4,5-diphenylthiazole derivatives is profoundly influenced by the nature and position of substituents on the two phenyl rings. Structure-activity relationship (SAR) analyses across numerous studies consistently demonstrate that modifying these aromatic rings can tune the potency and selectivity of the compounds.

A recurrent finding is the beneficial effect of electron-withdrawing groups at the para-position of the phenyl rings. nih.govnih.govnih.gov For instance, the introduction of a nitro group (NO₂) or a halogen, such as chlorine (Cl) or fluorine (F), often leads to a significant enhancement in biological activity against various targets. nih.govnih.govacs.org Specifically, p-chloro and p-nitro substituted phenyl rings have been associated with promising anticancer activity. nih.gov In some series, a para-halogenated phenyl group attached to the thiazole ring was deemed important for the observed biological effects. nih.gov Interestingly, electron-donating groups, such as a methoxy (B1213986) (OMe) group, at the para-position have also been reported to be beneficial for the activity of certain thiazole derivatives, suggesting that the electronic requirements for optimal activity can be target-dependent. nih.gov The substitution pattern's impact is critical, as moving a group from the para- to the meta-position can alter potency. nih.gov

| Substituent Group | Position | Effect on Potency | Biological Context | Reference |

|---|---|---|---|---|

| Nitro (NO₂) | para | Enhanced activity | Anticancer (HeLa cells), CA Inhibition | nih.govnih.govacs.org |

| Chloro (Cl) | para | Enhanced activity | Anticancer (HeLa cells), Antibacterial | nih.govmdpi.com |

| Fluoro (F) | para | Enhanced activity | CA Inhibition, Antibacterial | nih.govmdpi.com |

| Methoxy (OMe) | para | Enhanced activity | Antimicrobial, Anticancer (HeLa cells) | nih.govnih.gov |

| Dimethyl (m,p) | meta, para | Important for activity | Cytotoxicity | nih.gov |

Role of the Ester Functionality and Thiazole Ring Substitution

Furthermore, this ester group represents a key site for chemical modification to optimize activity. Studies on related heterocyclic compounds have shown that bioisosteric replacement of the ester with an amide can have a dramatic effect. In one instance, converting an ethyl ester to an ethyl amide derivative resulted in a twofold increase in potency, highlighting the sensitivity of the target protein to the nature of this functional group. nih.gov

Substitutions on the thiazole ring itself, beyond the C2, C4, and C5 positions, are also vital for modulating biological activity and selectivity. For example, introducing a methyl group at the C5 position of a central thiazole nucleus in a different series of inhibitors was found to shift the compound's selectivity toward a specific kinase. acs.orgacs.org This demonstrates that even small modifications to the core heterocyclic structure can fine-tune its interaction with different biological targets. The lipophilicity and size of substituents at the C4 position have also been noted to affect activity, with larger, more lipophilic groups often yielding better results. nih.gov

Molecular Modeling and Docking Simulations

Ligand-Protein Interactions and Binding Mode Analysis with Biological Targets

Molecular docking simulations provide critical insights into how thiazole derivatives, including analogues of this compound, bind to their biological targets at an atomic level. For carbonic anhydrase (CA) inhibitors, these studies reveal a consistent and well-defined binding mode within the enzyme's active site.

A key interaction for many CA inhibitors is the coordination of a sulfonamide group with the catalytic zinc ion (Zn²⁺) located at the bottom of a conical cavity. nih.govnih.gov The nitrogen atom of the sulfonamide typically forms this crucial coordination bond. nih.gov Furthermore, the inhibitor is anchored in place through a network of hydrogen bonds with conserved amino acid residues. Specifically, the sulfonamide moiety often forms hydrogen bonds with the side chain of Threonine 199 (in hCA II). nih.govnih.gov

Hydrophobic interactions also play a significant role in stabilizing the ligand-protein complex. The aromatic rings of the thiazole inhibitor, corresponding to the diphenyl groups in the subject compound, can engage in hydrophobic and van der Waals interactions with nonpolar residues lining the active site cavity. Docking studies of thiazole-based inhibitors in CA isoforms have identified interactions with residues such as Leucine 198, Asparagine 67, Glutamine 92, and Phenylalanine 131. nih.gov These interactions help to properly orient the inhibitor for optimal binding and inhibition. The collective analysis of these docking studies suggests that thiazole derivatives achieve their inhibitory effect by occupying the active site, blocking substrate access, and interacting directly with the catalytic machinery of the enzyme.

| Interaction Type | Interacting Ligand Moiety | Interacting Protein Residue/Component | Reference |

|---|---|---|---|

| Coordination Bond | Sulfonamide Nitrogen | Zinc ion (Zn²⁺) | nih.govnih.gov |

| Hydrogen Bond | Sulfonamide SO₂ group | Threonine 199/200 | nih.govnih.gov |

| Hydrophobic Interaction | Thiadiazole/Thiophene fragment | Leucine 198 | nih.gov |

| Hydrophobic Interaction | Aromatic/Heterocyclic rings | Glutamine 92, Phenylalanine 131 | nih.gov |

| Hydrophobic Interaction | Naphthyl moiety | Valine 130, Leucine 134 | nih.gov |

Rational Design Principles for Enhanced Efficacy

The rational design of analogues of this compound is a key strategy aimed at optimizing their therapeutic potential. This process involves systematic modifications of the core structure to enhance biological efficacy, selectivity, and pharmacokinetic properties. The design principles are largely guided by structure-activity relationship (SAR) studies, which seek to understand how specific structural features of the molecule influence its biological activity.

A pivotal approach in the rational design of novel diphenylthiazole derivatives has been the analysis of their binding modes with specific biological targets. For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors, a series of diphenylthiazole derivatives were rationally designed and synthesized. nih.gov The exploration of different binding interactions within the target's active site has paved the way for creating compounds with improved potency. nih.gov

One of the key strategies involves the modification of the substituents on the phenyl rings at the 4 and 5 positions of the thiazole core. The nature and position of these substituents can significantly impact the compound's interaction with the target protein. For example, the introduction of specific functional groups can lead to additional hydrogen bonds, hydrophobic interactions, or electrostatic interactions, thereby increasing the binding affinity and inhibitory activity of the compound.

The overarching goal of these rational design strategies is to develop analogues with superior performance compared to existing compounds. This includes achieving higher potency at lower concentrations, greater selectivity towards the intended target to minimize off-target effects, and improved drug-like properties.

Detailed Research Findings and Structure-Activity Relationships (SAR)

Recent research into diphenylthiazole derivatives has yielded significant insights into their structure-activity relationships, particularly in the context of their application as enzyme inhibitors. A notable study focused on the development of novel diphenylthiazole derivatives as potent BTK inhibitors for B cell lymphoma cell lines. nih.gov This research provides a valuable framework for understanding the SAR of this class of compounds.

The study revealed that specific modifications to the diphenylthiazole scaffold led to a significant enhancement in potency against cancer cell lines when compared to the established drug ibrutinib. nih.gov For example, compounds 7m and 7n demonstrated a 10-fold improvement in potency against Ramos cell viability, while compound 6b showed a 13-fold increase in activity against Raji cell viability. nih.gov

One of the key findings was the importance of the substituent at the 2-position of the thiazole ring. The replacement of the ethyl carboxylate group with various substituted amide moieties was found to be a successful strategy. The nature of the substituent on the amide nitrogen played a crucial role in determining the inhibitory activity.

Furthermore, the study highlighted the significance of the substitution pattern on the phenyl rings. The presence of specific groups, such as halogens or small alkyl groups, at particular positions on the phenyl rings was found to be beneficial for activity. These substitutions are thought to optimize the fit of the molecule within the binding pocket of the target enzyme.

Another important aspect of the SAR is the stereochemistry of the molecule. While not explicitly detailed for this compound in the provided context, it is a general principle in drug design that the three-dimensional arrangement of atoms can have a profound impact on biological activity.

The insights gained from such SAR studies are instrumental in guiding the future design of more effective and selective diphenylthiazole-based therapeutic agents. By systematically exploring the chemical space around this scaffold, researchers can continue to refine the molecular architecture to achieve the desired biological outcomes.

Interactive Data Tables of Analogue Efficacy

The following tables summarize the in vitro efficacy of selected diphenylthiazole analogues from a study targeting Bruton's tyrosine kinase (BTK). The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Inhibitory Activity of Diphenylthiazole Analogues against B-cell Lymphoma Cell Lines

| Compound | Ramos Cell IC50 (μM) | Raji Cell IC50 (μM) |

| Ibrutinib | 14.69 | 15.99 |

| 6b | - | 1.20 |

| 7m | 1.36 | - |

| 7n | 1.46 | - |

Data sourced from a study on novel diphenylthiazole derivatives as BTK inhibitors. nih.gov

Table 2: Inhibitory Activity of Compound 7o against Wild-Type and Mutant BTK

| Target | IC50 (μM) |

| Wild-Type BTK | - |

| C481S Mutant BTK | 0.061 |

Data sourced from a study on novel diphenylthiazole derivatives as BTK inhibitors. nih.gov

Emerging Applications and Future Research Directions

Potential in Organic Electronic Devices and Materials Science

While direct studies on Ethyl 4,5-diphenylthiazole-2-carboxylate for organic electronic devices are not extensively documented, the broader class of thiazole-containing compounds, particularly those with extended π-conjugation like the fused-ring system thiazolo[5,4-d]thiazole (B1587360), has shown considerable promise in this arena. nih.govrsc.orgrsc.org These related compounds are recognized for their electron-deficient nature, which imparts high oxidative stability and facilitates efficient intermolecular π-π stacking—a crucial characteristic for charge transport in organic semiconductors. rsc.org

The rigid and planar structure of such thiazole (B1198619) derivatives is advantageous for creating well-ordered crystalline domains, which are essential for high-performance organic electronic devices. rsc.org It is hypothesized that the diphenyl-substituted thiazole core in this compound could similarly promote ordered molecular packing, making it a candidate for investigation in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The phenyl groups contribute to the extension of the conjugated system, a key factor in tuning the electronic properties of organic materials. nih.gov

Table 1: Properties of a Related Thiazole Derivative for Materials Science This table illustrates the properties of a related thiazolo[5,4-d]thiazole derivative, highlighting the potential areas of investigation for this compound.

| Property | Thiazolo[5,4-d]thiazole Derivative | Potential Relevance for this compound |

| Structure | Fused bicyclic system | The 4,5-diphenyl substitution offers an extended π-system. |

| Stability | High oxidative stability | The electron-deficient thiazole ring suggests good stability. |

| Molecular Packing | Efficient π–π overlap in a rigid, planar structure rsc.org | Phenyl groups may influence crystal packing and charge transport. |

| Application | Organic photovoltaics, semiconductors rsc.org | Potential for similar applications warrants investigation. |

Photochemical Reactivity and Photophysical Properties

The photochemical and photophysical properties of this compound have not been extensively detailed in the literature. However, studies on analogous compounds, such as 2,5-diphenyl-thiazolo[5,4-d]thiazole (DTTz), offer insights into the potential behavior of this class of molecules. researchgate.netrmit.edu.vn Research on DTTz has shown that its fluorescence emission is a mirror image of its absorption spectrum, which suggests that minimal geometric distortion occurs upon photoexcitation. researchgate.net

The photophysical properties of such compounds are influenced by the solvent's polarity, dielectric constant, and refractive index. researchgate.net For instance, the fluorescence quantum yields of related thiazole derivatives have been determined using DTTz as a reference standard. researchgate.net The investigation into the solvatochromic effects and Stokes' shift of this compound could reveal important information about its excited-state behavior and potential applications in areas like fluorescent probes and sensors. The presence of the two phenyl groups is expected to significantly influence its absorption and emission characteristics.

Role as a Precursor or Building Block in Complex Organic Synthesis

The inherent reactivity of the thiazole ring, combined with the functional handles provided by the ethyl carboxylate and the potential for substitution on the phenyl rings, makes this compound a valuable building block for the synthesis of more complex molecules. nih.govsemanticscholar.orgresearchgate.net Thiazole and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their frequent appearance in biologically active compounds. mdpi.com

The ethyl carboxylate group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides or esters, or used in coupling reactions. For instance, the synthesis of thiazole carboxamide derivatives often involves the initial formation of a thiazole-5-carboxylic acid which is then coupled with various amines. acs.org This versatility allows for the construction of a diverse library of compounds with potential applications in drug discovery and materials science. The phenyl rings can also be functionalized to further modify the properties of the resulting molecules.

Development of Hybrid Molecules and Conjugates Incorporating the this compound Scaffold

Molecular hybridization, the strategy of combining two or more pharmacophores or bioactive scaffolds into a single molecule, is a powerful approach in drug design to create compounds with improved affinity, selectivity, or dual-action mechanisms. mdpi.commdpi.com The this compound scaffold is an attractive candidate for the development of such hybrid molecules.

For example, pyridine-thiazole hybrids have been synthesized and shown to possess significant antiproliferative activity. mdpi.com The synthesis of these hybrids often involves the reaction of a thiazole-containing intermediate with other heterocyclic building blocks. mdpi.com The 4,5-diphenylthiazole-2-carboxylate moiety could be conjugated with other known bioactive cores, such as pyrazole, quinoline, or indole, to generate novel chemical entities with potentially enhanced biological activities. mdpi.comnih.gov The development of such conjugates could lead to new therapeutic agents for a variety of diseases.

Future Perspectives in Thiazole Carboxylate Research

The field of thiazole carboxylate research is poised for significant advancements. Future efforts will likely focus on several key areas:

Green Synthesis: The development of more environmentally benign and sustainable synthetic methods for thiazole derivatives is a growing priority. bepls.comscilit.com This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and environmental impact.

Expansion of Chemical Space: There is a continuing need to synthesize and explore novel thiazole carboxylate derivatives with diverse substitution patterns to expand the available chemical space for biological screening and materials science applications.

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies on new series of thiazole carboxylates will be crucial for identifying the key structural features responsible for their biological activities and for optimizing lead compounds. fabad.org.tr

Computational Modeling: In silico studies, including molecular docking and ADME (absorption, distribution, metabolism, and excretion) profiling, will play an increasingly important role in the rational design and prediction of the properties of new thiazole carboxylate derivatives. acs.org

New Applications: The exploration of thiazole carboxylates in novel application areas beyond traditional medicinal chemistry, such as agrochemicals, functional dyes, and smart materials, represents a promising avenue for future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.